Moxifloxacin Acyl-beta-D-glucuronide
Description
Contextualization of Moxifloxacin (B1663623) Metabolism as a Fluoroquinolone Antibiotic
Moxifloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of bacteria. nih.govdrugbank.com Following administration, moxifloxacin undergoes metabolism in the human body, primarily through Phase II conjugation reactions, resulting in two main metabolites: an N-sulfate conjugate and an acyl glucuronide. nih.govportico.org Unlike many other drugs, the metabolism of moxifloxacin is minimally influenced by the cytochrome P450 enzyme system. nih.gov The acyl glucuronide metabolite is detected in plasma and urine, but not in feces. nih.govportico.org Approximately 14% of an administered dose of moxifloxacin is metabolized into this glucuronide conjugate. drugbank.comresearchgate.net
Overview of Glucuronidation as a Phase II Metabolic Pathway
Glucuronidation is a major Phase II metabolic pathway responsible for the elimination of numerous drugs, endogenous substances, and other foreign compounds (xenobiotics). nih.govxcode.life This process involves the enzymatic transfer of glucuronic acid from the activated coenzyme uridine (B1682114) 5'-diphospho-β-D-glucuronic acid (UDPGA) to a substrate. uomus.edu.iq This conjugation reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govdrughunter.com
The primary function of glucuronidation is to increase the water solubility of lipophilic compounds, making them more readily excretable from the body, typically via urine or bile. xcode.lifenumberanalytics.com By converting substances into more polar and generally inactive forms, glucuronidation is considered a critical detoxification process. nih.govuomus.edu.iq This pathway is essential for the clearance of a vast array of compounds, with estimates suggesting that 40-70% of clinically used drugs are eliminated through glucuronidation. xcode.life The UGT enzymes are most abundantly found in the liver, the principal site of drug metabolism, but are also present in other tissues such as the kidneys, intestines, and brain. xcode.life
Significance of Acyl Glucuronides in Drug Disposition and Xenobiotic Biotransformation
Acyl glucuronides are a specific class of metabolites formed when drugs containing a carboxylic acid group undergo glucuronidation. nih.gov While glucuronidation is generally a detoxification step, acyl glucuronides have attracted significant scientific attention due to their chemical reactivity. nih.gov Unlike other glucuronide conjugates, acyl glucuronides can undergo intramolecular rearrangement (acyl migration) and can covalently bind to proteins, a process known as transacylation. nih.govnih.gov
Research Landscape and Unaddressed Questions Pertaining to Moxifloxacin Acyl-beta-D-glucuronide
Research has established that this compound is a notable metabolite of moxifloxacin. nih.govportico.org In vitro studies using human liver microsomes and recombinant UGT enzymes have identified the specific enzymes involved in its formation. nih.gov These studies have shown that UGT1A1, UGT1A3, and UGT1A9 are capable of catalyzing the glucuronidation of moxifloxacin, with UGT1A1 being the most efficient. researchgate.netnih.gov The formation of moxifloxacin glucuronide in human liver microsomes is strongly correlated with the activity of UGT1A1. nih.gov
Despite these advances, several questions remain. The precise in vivo implications of the reactivity of this compound are not fully understood. While the potential for acyl glucuronides to form protein adducts is a general concern, the extent to which this occurs with the moxifloxacin metabolite in humans and its clinical relevance are areas for further investigation. Additionally, the role of transporters in the disposition of this compound, particularly its excretion, is an area that warrants more detailed study. For instance, it has been hypothesized that the moxifloxacin-glucuronide (M2) is transported into the bile via the transporter MRP2, followed by hydrolysis back to moxifloxacin in the gut. researchgate.net A deeper understanding of these aspects will provide a more complete picture of the biotransformation and disposition of moxifloxacin.
Data Tables
Table 1: Key Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₂₈H₃₄FN₃O₁₀ | sussex-research.com |
| Molecular Weight | 577.56 g/mol | sussex-research.com |
| Parent Compound | Moxifloxacin | nih.gov |
| Metabolic Pathway | Acyl Glucuronidation | nih.gov |
| Primary Enzyme | UGT1A1 | researchgate.netnih.gov |
Table 2: Enzymes Involved in Moxifloxacin Glucuronidation
| Enzyme | Involvement | Source |
| UGT1A1 | Predominantly involved in the glucuronidation of moxifloxacin. | researchgate.netnih.gov |
| UGT1A3 | Involved in the glucuronidation of moxifloxacin. | nih.gov |
| UGT1A9 | Involved in the glucuronidation of moxifloxacin. | nih.gov |
Structure
2D Structure
Properties
CAS No. |
733002-61-4 |
|---|---|
Molecular Formula |
C27H32FN3O10 |
Molecular Weight |
577.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H32FN3O10/c1-39-23-17-13(7-15(28)18(23)30-8-11-3-2-6-29-16(11)10-30)19(32)14(9-31(17)12-4-5-12)26(38)41-27-22(35)20(33)21(34)24(40-27)25(36)37/h7,9,11-12,16,20-22,24,27,29,33-35H,2-6,8,10H2,1H3,(H,36,37)/t11-,16+,20-,21-,22+,24-,27-/m0/s1 |
InChI Key |
CAEIKPOEUGEJIR-XNYZSDPXSA-N |
SMILES |
COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O |
Isomeric SMILES |
COC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O |
Canonical SMILES |
COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O |
Synonyms |
1-[1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylate] β-D-Glucopyranuronic Acid; |
Origin of Product |
United States |
Enzymology and Biochemical Pathways of Moxifloxacin Acyl Beta D Glucuronide Formation
Identification of UDP-Glucuronosyltransferase (UGT) Isoforms Involved in Formation
Research utilizing human liver microsomes and cDNA-expressed recombinant human UGT enzymes has successfully identified the specific isoforms responsible for the glucuronidation of moxifloxacin (B1663623). nih.gov Studies have demonstrated that the UGT1A subfamily plays a central role in this metabolic conversion. nih.gov
Among the various UGT isoforms, UGT1A1 has been identified as the primary and most efficient enzyme in catalyzing the formation of Moxifloxacin Acyl-beta-D-glucuronide. nih.govresearchgate.net In studies involving a panel of 12 recombinant UGT enzymes, UGT1A1 demonstrated the highest efficiency in glucuronidating moxifloxacin. nih.gov Further evidence supporting the predominant role of UGT1A1 comes from correlation studies with banks of human liver microsomes. The glucuronidation activities for moxifloxacin showed a high correlation with the UGT1A1-selective β-estradiol 3-glucuronidation activity. nih.gov Additionally, the formation of the moxifloxacin glucuronide in human liver microsomes was potently inhibited by bilirubin (B190676), a known substrate and inhibitor of UGT1A1, with an IC50 value of 4.9 µM. nih.gov
While UGT1A1 is the principal catalyst, other isoforms from the UGT1A subfamily also contribute to the metabolism of moxifloxacin. nih.gov Specifically, UGT1A3, UGT1A7, and UGT1A9 have been shown to catalyze the formation of this compound. nih.gov Although these isoforms are involved, their efficiency in this specific reaction is considered lower than that of UGT1A1. nih.gov The involvement of multiple UGTs highlights the overlapping substrate specificities that can exist within this enzyme subfamily. nih.gov
Mechanistic Insights into Acyl Glucuronidation
The conjugation of moxifloxacin is categorized as an acyl glucuronidation, a specific type of phase II metabolic reaction. nih.gov This process involves the transfer of a glucuronic acid moiety to a carboxylic acid group on the substrate molecule. sussex-research.com
The term "acyl glucuronide" directly refers to the site of conjugation on the moxifloxacin molecule. The reaction occurs at the carboxylic acid functional group located at the 3-position of the quinolone core structure. nih.gov The UGT enzyme facilitates the formation of an ester linkage between the C1 hydroxyl group of glucuronic acid and the carboxyl group of moxifloxacin. sussex-research.com This results in the formation of the 1-β-O-acyl glucuronide metabolite. sussex-research.com
The process of glucuronidation is entirely dependent on the presence of an activated co-substrate, Uridine (B1682114) Diphosphate Glucuronic Acid (UDPGA). aalto.fi UDPGA serves as the donor of the glucuronic acid moiety that is transferred to the moxifloxacin molecule. aalto.fi The UGT enzyme catalyzes the transfer of the glucuronosyl group from UDPGA to the moxifloxacin substrate, releasing Uridine Diphosphate (UDP) as a byproduct. aalto.fi This conjugation significantly increases the polarity and water solubility of the moxifloxacin molecule, which is essential for its subsequent elimination from the body, primarily via urine. nih.govaalto.fi
Enzyme Kinetics and Substrate Specificity Studies
Enzyme kinetic studies have provided valuable insights into the efficiency and specificity of moxifloxacin glucuronidation. Investigations using pooled human liver microsomes (HLM) and specific recombinant UGT enzymes have helped to characterize this metabolic pathway. nih.gov
In studies with HLM, the apparent Michaelis-Menten constant (Km) for the formation of glucuronides from various fluoroquinolones ranged from 1.9 to 10.0 mM. nih.gov The intrinsic clearance values (Vmax/Km) for these antibiotics followed a specific rank order, with moxifloxacin demonstrating the highest clearance, indicating it is a preferred substrate for glucuronidation among the tested compounds. nih.gov
Table 1: Enzyme Kinetic Findings for Moxifloxacin Glucuronidation
| Parameter | Finding | Source System |
|---|---|---|
| Apparent Km | 1.9 - 10.0 mM (Range for Fluoroquinolones) | Human Liver Microsomes |
| Intrinsic Clearance (Vmax/Km) Rank Order | Moxifloxacin > Grepafloxacin > Sitafloxacin >> Levofloxacin | Human Liver Microsomes |
| Most Efficient Recombinant UGT Isoform | UGT1A1 | cDNA-expressed Recombinant UGTs |
| Inhibition by Bilirubin (IC50) | 4.9 µM | Human Liver Microsomes |
Data sourced from Tachibana et al., 2005. nih.gov
Apparent Michaelis-Menten Constants (Km) in Hepatic Systems
The formation of this compound follows Michaelis-Menten kinetics, which describes the relationship between the rate of an enzyme-catalyzed reaction and the concentration of the substrate nih.gov. The apparent Michaelis-Menten constant (Km) represents the substrate concentration at which the reaction rate is half of its maximum (Vmax). A lower Km value generally indicates a higher affinity of the enzyme for the substrate.
In studies utilizing human liver microsomes, the apparent Km value for the glucuronidation of moxifloxacin was determined alongside other fluoroquinolones. The Km values for the formation of acyl glucuronides for four fluoroquinolones ranged from 1.9 to 10.0 mM nih.gov.
| Fluoroquinolone Substrate | Apparent Km (mM) |
|---|---|
| Moxifloxacin (MFLX) | Data not individually specified, but within the range of 1.9 to 10.0 mM |
| Grepafloxacin (GPFX) | Data not individually specified, but within the range of 1.9 to 10.0 mM |
| Sitafloxacin (STFX) | Data not individually specified, but within the range of 1.9 to 10.0 mM |
| Levofloxacin (LVFX) | Data not individually specified, but within the range of 1.9 to 10.0 mM |
Source: Data derived from in vitro investigations in human liver microsomes nih.gov.
Intrinsic Clearance (Vmax/Km) Determinations
Intrinsic clearance (CLint), calculated as the ratio of Vmax to Km (Vmax/Km), is a measure of the catalytic efficiency of an enzyme for a particular substrate under non-saturating conditions. It provides a direct estimate of the metabolic clearance capacity of the liver for a drug.
Investigations into the acyl glucuronidation of fluoroquinolones in human liver microsomes revealed a distinct rank order for intrinsic clearance. Moxifloxacin demonstrated the highest intrinsic clearance for this metabolic pathway among the tested compounds nih.gov.
| Rank | Fluoroquinolone Substrate |
|---|---|
| 1 | Moxifloxacin (MFLX) |
| 2 | Grepafloxacin (GPFX) |
| 3 | Sitafloxacin (STFX) |
| 4 | Levofloxacin (LVFX) |
Source: Rank order determined from studies in human liver microsomes nih.gov.
The results indicate that the glucuronidation of moxifloxacin is the most efficient among the compared fluoroquinolones, suggesting a rapid and effective metabolic conversion to its acyl glucuronide form in the liver nih.gov.
Comparative Glucuronidation Efficiency with Other Fluoroquinolone Substrates
The efficiency of moxifloxacin glucuronidation is largely attributable to the specific UGT isoforms involved. Studies have shown that among twelve recombinant UGT enzymes, UGT1A1, UGT1A3, UGT1A7, and UGT1A9 were able to catalyze the glucuronidation of fluoroquinolones nih.gov.
Further kinetic analysis with these recombinant enzymes demonstrated that UGT1A1 most efficiently catalyzes the glucuronidation of moxifloxacin nih.gov. This was corroborated by correlation analyses using a bank of human liver microsomes, which showed that moxifloxacin glucuronidation activity was highly correlated with the UGT1A1-selective activity of β-estradiol 3-glucuronidation nih.gov. Additionally, the formation of moxifloxacin glucuronide was potently inhibited by bilirubin, a known substrate of UGT1A1, with an IC50 value of 4.9 µM nih.gov.
In contrast, other fluoroquinolones are predominantly metabolized by different UGT isoforms. For example, grepafloxacin is mainly glucuronidated by UGT1A9 nih.gov. This demonstrates a substrate-dependent specificity among UGT enzymes, with UGT1A1 being the primary enzyme responsible for the highly efficient formation of this compound nih.gov.
Disposition and Excretion Pathways of Moxifloxacin Acyl Beta D Glucuronide
Presence and Relative Abundance in Biological Fluids
The detection and quantification of Moxifloxacin (B1663623) Acyl-beta-D-glucuronide in various biological fluids are critical to understanding its pharmacokinetic profile.
Moxifloxacin Acyl-beta-D-glucuronide is readily detected and quantified in human plasma following the administration of moxifloxacin. nih.govresearchgate.net In healthy individuals, the peak plasma concentrations of this glucuronide metabolite (often referred to as M2) are approximately 50% of those of the parent moxifloxacin. fda.gov
The systemic exposure to this compound is significantly influenced by renal function. nih.gov In studies involving patients with renal impairment, a direct correlation was observed between the area under the plasma concentration-time curve (AUC) for the metabolite and the patient's creatinine (B1669602) clearance. nih.gov For instance, in patients with severe renal impairment (Creatinine Clearance ≤ 30 mL/min), the mean AUC and maximum plasma concentration (Cmax) for the glucuronide conjugate increased substantially. fda.gov
Table 1: Impact of Severe Renal Impairment on this compound Plasma Exposure An interactive table detailing the fold-increase in key pharmacokinetic parameters of this compound in subjects with severe renal impairment compared to healthy subjects.
| Pharmacokinetic Parameter | Fold-Increase (Mean) | Range of Increase |
|---|---|---|
| Area Under the Curve (AUC) | 2.8-fold | Up to 4.8-fold |
| Maximum Concentration (Cmax) | 1.4-fold | Up to 2.5-fold |
Data sourced from FDA clinical pharmacology reviews. fda.gov
The primary route of elimination for this compound from the body is through the kidneys. fda.govnih.gov This metabolite is excreted exclusively in the urine. fda.gov Quantitative studies have determined that approximately 14% of an administered oral dose of moxifloxacin is converted into the acyl-glucuronide conjugate and subsequently eliminated via urinary excretion. fda.govdrugbank.com
The efficiency of this urinary excretion is directly dependent on renal function. nih.gov Both the amount of the metabolite excreted in urine and its renal clearance are significantly correlated with creatinine clearance. nih.gov This indicates that as kidney function declines, the elimination of this compound is impaired, leading to its accumulation in the plasma. nih.gov
In contrast to its significant presence in urine, this compound is not detected in feces. nih.govresearchgate.net Mass balance studies confirm this finding, with 0% of the glucuronide metabolite being recovered from feces following either oral or intravenous administration of moxifloxacin. fda.gov
The implication of this finding is that the metabolite's disposition is not governed by biliary excretion into the gut for fecal elimination. This contrasts with the parent drug, moxifloxacin, and its N-sulfate metabolite, both of which are found in feces. nih.govresearchgate.net The absence of the glucuronide in feces underscores the kidney's singular role in its ultimate removal from the body.
Transporter-Mediated Disposition of the Metabolite
The movement of this compound within the body, particularly its excretion, is facilitated by specific transport proteins.
While this compound is not ultimately found in feces, it is actively transported from the liver into the bile. nih.gov This process is mediated by the Multidrug Resistance Protein 2 (MRP2), an organic anion transporter. nih.govnih.gov MRP2 is responsible for the secretion of various compounds, including glucuronide conjugates, into bile. nih.gov
Studies using isolated perfused rat livers have demonstrated that the biliary elimination of the moxifloxacin glucuronide is mediated exclusively by MRP2. nih.gov In experiments with MRP2-deficient rats, the cumulative biliary excretion of the glucuronide metabolite was reduced to just 0.027% compared to normal rats, confirming the transporter's critical role. nih.gov This indicates that while the metabolite is cleared into bile via MRP2, it does not complete the fecal excretion pathway, possibly due to subsequent processes in the gastrointestinal tract.
The disposition of this compound is a clear example of the interplay between hepatic and renal clearance mechanisms.
Hepatic Clearance: The initial step of hepatic clearance involves the transport of the metabolite into bile, a process dependent on MRP2. nih.gov Competition for this transporter can occur, as moxifloxacin itself has been shown to inhibit the MRP2-mediated biliary elimination of other substances. nih.gov
Renal Clearance: Renal clearance is the definitive elimination pathway for this metabolite. fda.govnih.gov The strong correlation between the metabolite's plasma AUC and renal function highlights that renal mechanisms, specifically active tubular secretion, are rate-limiting for its removal. nih.gov Renal dysfunction directly causes reduced clearance and increased systemic exposure to this compound. nih.gov
Table 2: Summary of Compound Names
| Common Name/Metabolite Code | Chemical Name |
|---|---|
| Moxifloxacin | 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid |
| This compound (M2) | 1-[1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylate] β-D-Glucopyranuronic Acid sussex-research.com |
Hypotheses on Hydrolytic Regeneration and Enterohepatic Recirculation
The metabolic journey of this compound does not necessarily end with its initial formation and excretion. A significant hypothesis in its disposition is the potential for hydrolytic regeneration of the parent compound, moxifloxacin, facilitated by intestinal microflora, leading to a process known as enterohepatic recirculation.
Evidence of Hydrolysis by Gut Bacteria
This compound is primarily excreted into the bile. researchgate.net Once in the intestinal tract, it encounters a dense and metabolically active community of gut bacteria. These microorganisms are known to produce a variety of enzymes, including β-glucuronidases. nih.govyoutube.com These enzymes are capable of cleaving the glucuronic acid moiety from glucuronide conjugates, a process known as deconjugation. youtube.comresearchgate.net This enzymatic action effectively reverses the phase II metabolic reaction that occurred in the liver, regenerating the parent drug, moxifloxacin, within the gut lumen. researchgate.netresearchgate.net The gut microbiota has a profound effect on the metabolism and health of the host through processes like enterohepatic circulation. nih.gov
While direct studies on the specific bacterial strains responsible for moxifloxacin glucuronide hydrolysis are limited, the general capacity of the gut microbiome to hydrolyze such conjugates is well-established for numerous drugs. nih.govnih.gov This provides a strong basis for the hypothesis that gut bacteria play a crucial role in the disposition of this compound.
Conceptual Models of Metabolite Cycling and its Impact on Parent Drug Disposition
The hydrolysis of this compound in the intestine is a critical step in a proposed conceptual model of metabolite cycling. researchgate.net This model suggests that after its formation in the liver, the M2 metabolite is transported into the bile, likely via the multidrug resistance-associated protein 2 (MRP2) transporter. researchgate.net From the bile, it enters the small intestine where bacterial β-glucuronidases hydrolyze it back to the parent moxifloxacin. researchgate.netresearchgate.net
Comparative Excretion Balance with Parent Drug and Other Metabolites
The elimination of moxifloxacin is a multifaceted process involving renal and fecal excretion of the unchanged drug as well as its metabolites. Understanding the contribution of this compound in relation to the parent drug and the N-sulfate conjugate (M1) is essential for a complete picture of its pharmacokinetics.
Relative Contribution to Total Moxifloxacin Elimination
The following table summarizes the urinary excretion of moxifloxacin and its metabolites:
| Compound | Percentage of Dose Excreted in Urine |
| Unchanged Moxifloxacin | ~19-22% |
| This compound (M2) | ~14% |
| N-sulfate conjugate (M1) | ~2.5-3% |
Data compiled from multiple sources.
It is important to note that while M2 is detected in plasma and urine, it is not found in the feces. nih.gov This is consistent with the hypothesis of its hydrolysis in the gut.
Differentiation from N-sulfate Conjugate (M1) Disposition
The disposition of this compound (M2) differs significantly from that of the N-sulfate conjugate (M1). While M2 is exclusively found in plasma and urine, M1 is detected in plasma, urine, and feces. nih.gov The primary route of elimination for M1 is through the feces, accounting for a substantial portion of the administered dose, whereas its urinary excretion is minimal. nih.gov
The distinct excretion patterns of M1 and M2 highlight the different roles of sulfation and glucuronidation in the clearance of moxifloxacin. The biliary excretion and subsequent intestinal hydrolysis of M2, leading to potential enterohepatic recirculation, is a key differentiating factor in its disposition compared to the more direct fecal elimination of the M1 conjugate.
The following table provides a comparative overview of the disposition of M1 and M2:
| Feature | This compound (M2) | N-sulfate conjugate (M1) |
| Metabolic Pathway | Glucuronidation | Sulfation |
| Detected in | Plasma, Urine | Plasma, Urine, Feces |
| Primary Excretion Route | Urine (as M2), potentially feces (as regenerated moxifloxacin) | Feces |
| Enterohepatic Recirculation | Hypothesized to occur | Not a primary pathway |
This table summarizes the key differences in the disposition of the two main metabolites of moxifloxacin.
Analytical Methodologies for Characterization and Quantification of Moxifloxacin Acyl Beta D Glucuronide
Chromatographic Separation Techniques
Chromatographic methods are fundamental to the separation and quantification of Moxifloxacin (B1663623) Acyl-beta-D-glucuronide from complex biological samples. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most prominently utilized techniques.
High-performance liquid chromatography (HPLC) coupled with fluorescence detection is a sensitive and widely adopted method for the quantification of fluoroquinolones, including moxifloxacin, in various biological fluids. morressier.comnih.gov The inherent fluorescence of the fluoroquinolone structure allows for highly specific and sensitive detection.
While specific HPLC-fluorescence methods for the direct quantification of Moxifloxacin Acyl-beta-D-glucuronide are not extensively detailed in the public domain, the methodology applied to the parent drug, moxifloxacin, provides a foundational framework. For moxifloxacin analysis, reversed-phase HPLC is commonly employed, utilizing a C18 column for separation. nih.govuts.edu.au The mobile phase typically consists of a mixture of an acidic buffer (e.g., phosphate buffer) and an organic solvent such as acetonitrile. nih.gov
Fluorescence detection is optimized by selecting appropriate excitation and emission wavelengths. For moxifloxacin, excitation wavelengths are generally in the range of 290-296 nm, with emission wavelengths around 500-504 nm. nih.gov The method demonstrates good linearity over a range of concentrations, typically from the low ng/mL to the µg/mL level. nih.gov
For the analysis of this compound, the chromatographic conditions would be adapted to account for the increased polarity of the glucuronide conjugate compared to the parent drug. This may involve adjusting the mobile phase composition, such as decreasing the proportion of the organic solvent, to ensure adequate retention and separation of the metabolite on the reversed-phase column. The fluorescence detection parameters would likely remain similar to those for moxifloxacin, as the core fluorophore structure is retained in the acyl-glucuronide metabolite.
Table 1: Representative HPLC-Fluorescence Method Parameters for Moxifloxacin Analysis
| Parameter | Condition |
| Column | Shiseido C18 MGII (250×4.6mm i.d.; 5 μm) |
| Mobile Phase | 50 mM potassium dihydrogen phosphate (pH 2.4) - acetonitrile (77:23, v/v) |
| Flow Rate | 1.5 mL/min |
| Detection | Fluorescence |
| Excitation Wavelength | 296 nm |
| Emission Wavelength | 504 nm |
| Linear Range | 20-3000 ng/mL |
This table presents typical parameters for the analysis of the parent compound, moxifloxacin, which would be adapted for the analysis of its acyl-glucuronide metabolite.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a powerful and highly selective technique for the quantification of drug metabolites, including this compound. nih.govscispace.com This method combines the separation capabilities of liquid chromatography with the sensitive and specific detection provided by tandem mass spectrometry.
The development of a robust LC-MS/MS assay is crucial for accurately measuring acyl-glucuronide metabolites, which can be prone to instability in biological matrices. nih.gov Sample preparation often involves protein precipitation or solid-phase extraction to remove interferences from the biological matrix. nih.gov
For the analysis of moxifloxacin and its metabolites, a reversed-phase C18 column is commonly used for chromatographic separation. nih.gov The mobile phase typically consists of a mixture of an aqueous component with a modifier like formic acid or ammonium acetate and an organic solvent such as methanol or acetonitrile. nih.gov
The mass spectrometer is operated in the positive ion electrospray ionization (ESI) mode. Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. nih.gov For this compound, the precursor ion would correspond to the protonated molecule [M+H]+, and the product ions would be generated through collision-induced dissociation (CID). A characteristic fragmentation would be the neutral loss of the glucuronic acid moiety (176.0321 Da). nih.gov
LC-MS/MS methods for moxifloxacin have been validated with a wide linear range and low limits of quantification, often in the low ng/mL range. nih.gov Similar performance would be expected for a validated method for its acyl-glucuronide metabolite.
Table 2: Representative LC-MS/MS Method Parameters for Moxifloxacin Analysis
| Parameter | Condition |
| Chromatography | Reversed-phase LC |
| Column | C18 |
| Mobile Phase | Methanol-0.03% triethylamine in water (85:15, v/v) |
| Ionization | Electrospray Ionization (ESI) - Positive Mode |
| Detection | Multiple Reaction Monitoring (MRM) |
| Linear Range | 1 to 1000 ng/mL (for Moxifloxacin) |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL (for Moxifloxacin) nih.gov |
This table presents typical parameters for the analysis of the parent compound, moxifloxacin. For this compound, the MRM transitions would be specific to the metabolite.
Advanced Structural Characterization Approaches
Beyond quantification, the unambiguous structural confirmation of this compound requires advanced mass spectrometry-based techniques. These approaches provide detailed information on the elemental composition, the presence of exchangeable protons, and the fragmentation behavior of the molecule.
Accurate mass measurement, typically performed using high-resolution mass spectrometers such as time-of-flight (TOF) or Orbitrap instruments, is essential for confirming the elemental composition of a metabolite. The molecular formula of this compound is C₂₈H₃₄FN₃O₁₀. sussex-research.com The theoretical monoisotopic mass of the protonated molecule [M+H]⁺ can be calculated with high precision.
By comparing the experimentally measured accurate mass to the theoretical mass, the elemental composition of the metabolite can be confirmed with a high degree of confidence, typically within a mass accuracy of a few parts per million (ppm). This data is crucial for distinguishing the target metabolite from other potential isobaric compounds.
Table 3: Accurate Mass Information for this compound
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
| This compound | C₂₈H₃₄FN₃O₁₀ | 577.2228 |
Online hydrogen/deuterium (H/D) exchange mass spectrometry is a valuable tool for the structural elucidation of drug metabolites by identifying the number of exchangeable protons in a molecule. nih.gov In this technique, the analyte is introduced into the mass spectrometer with a mobile phase containing deuterium oxide (D₂O). Protons attached to heteroatoms (e.g., in hydroxyl, carboxyl, and amine groups) will exchange with deuterium atoms from the solvent.
This exchange results in a predictable mass shift in the mass spectrum, corresponding to the number of exchangeable protons. For this compound, the glucuronic acid moiety contains several hydroxyl groups and a carboxylic acid group, all of which have exchangeable protons. The parent moxifloxacin structure also contains an exchangeable proton on the secondary amine of the piperidine ring. By analyzing the mass shift upon H/D exchange, the presence of these functional groups can be confirmed, aiding in the structural confirmation of the metabolite.
The fragmentation pattern of a molecule in tandem mass spectrometry (MS/MS) provides a structural fingerprint that is crucial for its identification. For this compound, collision-induced dissociation (CID) would be expected to produce a characteristic neutral loss of the glucuronic acid moiety (176 Da), resulting in a fragment ion corresponding to the protonated moxifloxacin. nih.gov Further fragmentation of this product ion would likely follow the known fragmentation pathways of moxifloxacin. researchgate.netfigshare.com
A significant challenge in metabolite identification is the differentiation of isomers. Glucuronidation can occur at different positions on a drug molecule, leading to the formation of isomeric metabolites. For example, in addition to the acyl glucuronide, N-glucuronides could potentially form on the piperidine ring of moxifloxacin. Differentiating these isomers can be challenging as they may exhibit similar chromatographic behavior and precursor ion masses.
Advanced MS/MS techniques, sometimes involving ion/molecule reactions, can be employed to distinguish between isomeric glucuronides. morressier.comnih.gov The fragmentation patterns of different isomers can vary subtly, and careful analysis of the product ion spectra can reveal structural differences. For instance, the stability of the bond linking the glucuronic acid to the aglycone may differ between an acyl glucuronide and an N-glucuronide, potentially leading to different relative abundances of fragment ions in the MS/MS spectrum.
Development and Validation of Analytical Methods for Biological Matrices
The quantification of this compound in complex biological matrices such as plasma and urine requires robust analytical methods, with Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) being the predominant technique. scispace.com Method development and validation are performed in accordance with stringent guidelines to ensure the reliability and integrity of the resulting data. ijopp.orgchemrxiv.orgresearchgate.net
Sensitivity in bioanalytical terms refers to the lowest concentration of an analyte that can be measured with acceptable precision and accuracy. This is defined as the Lower Limit of Quantification (LLOQ). For metabolites like this compound, achieving a low LLOQ is critical for accurately defining its concentration-time profile, especially during the terminal elimination phase. LC-MS/MS methods are capable of achieving high sensitivity, with LLOQs for similar compounds reported to be as low as 0.5 ng/mL in plasma. mdpi.com
Selectivity is the ability of the analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample. nih.gov For this compound, the method must be able to distinguish the metabolite from the parent drug (moxifloxacin), other potential metabolites, and endogenous matrix components that could cause interference. scispace.commdpi.com The use of tandem mass spectrometry is particularly advantageous for ensuring selectivity, as it monitors a specific precursor-to-product ion transition unique to the metabolite, thereby minimizing the risk of interference.
The reproducibility (or precision) of an analytical method describes the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD). Accuracy refers to the closeness of the mean test results obtained by the method to the true or accepted reference value. nih.gov
Both parameters are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) over several analytical runs. For a method to be considered reliable, the precision and accuracy must fall within predefined acceptance criteria, commonly ±15% for QC samples and ±20% for the LLOQ.
Table 1: Representative Acceptance Criteria for Method Validation
| Parameter | Concentration Level | Acceptance Criteria |
|---|---|---|
| Precision (RSD) | LLOQ | ≤ 20% |
| Low, Medium, High QC | ≤ 15% | |
| Accuracy (% Bias) | LLOQ | Within ± 20% |
This table represents typical industry-standard acceptance criteria for bioanalytical method validation.
Stability profiling is a critical component of method validation, particularly for labile compounds like acyl glucuronides. nih.gov this compound is susceptible to degradation through two primary pathways: pH-dependent hydrolysis back to the parent drug, moxifloxacin, and intramolecular acyl migration to form positional isomers. nih.gov This degradation can occur ex vivo during sample collection, processing, storage, and analysis, leading to an underestimation of the metabolite concentration and an overestimation of the parent drug concentration. nih.gov
To mitigate this instability, specific sample handling procedures are essential. These include immediate cooling of samples upon collection, acidification of the matrix (e.g., plasma) to a pH of 4-5 to slow hydrolysis, and long-term storage at ultra-low temperatures (e.g., -80°C). nih.govmdpi.com Comprehensive stability assessments are performed to ensure the analyte's integrity under various conditions.
Table 2: Stability Assessment in Biological Matrices
| Stability Test | Storage Condition | Purpose |
|---|---|---|
| Short-Term (Bench-Top) | Room Temperature | To assess stability during sample processing. |
| Freeze-Thaw Cycles | -20°C or -80°C to Room Temp | To evaluate the impact of repeated freezing and thawing. mdpi.com |
| Long-Term Storage | -80°C | To determine the maximum duration for which samples can be stored without significant degradation. mdpi.comnih.gov |
| Autosampler Stability | Cooled Autosampler (e.g., 4°C) | To ensure stability during the analytical run. |
Synthesis and Availability of Reference Standards for Research
The accurate quantification of this compound is contingent upon the availability of a high-purity, well-characterized reference standard. This standard is essential for calibrating the analytical instrument and preparing calibration curve standards and quality control samples.
Reference standards of this compound are produced through chemical or enzymatic synthesis for research and development purposes. These standards are commercially available from specialized suppliers, enabling researchers to develop and validate the necessary analytical methods. The identity and purity of the reference standard are confirmed using techniques such as HPLC, mass spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 3: Chemical and Availability Data for this compound Reference Standard
| Property | Value | Source |
|---|---|---|
| Analyte Name | rac cis-Moxifloxacin Acyl-beta-D-glucuronide | lgcstandards.compharmaffiliates.com |
| CAS Number | 733002-61-4 | lgcstandards.compharmaffiliates.comsussex-research.com |
| Molecular Formula | C₂₇H₃₂FN₃O₁₀ | lgcstandards.com |
| Molecular Weight | 577.56 g/mol | lgcstandards.comsussex-research.com |
| Purity | Typically >95% (by HPLC) | sussex-research.com |
| Commercial Availability | Available from various chemical suppliers (e.g., LGC Standards, Sussex Research Laboratories Inc.) | lgcstandards.comsussex-research.comchemicalbook.com |
In Vitro Research Studies on Moxifloxacin Acyl Beta D Glucuronide
Studies Utilizing Human Liver Microsomes (HLMs)
Human liver microsomes are a common in vitro tool for studying drug metabolism as they contain a high concentration of drug-metabolizing enzymes, including UGTs. nih.gov
Investigations using a bank of 14 human liver microsomes have been conducted to determine the formation rates of Moxifloxacin (B1663623) Acyl-beta-D-glucuronide. nih.gov These studies established the apparent Michaelis-Menten constant (Km) and the intrinsic clearance (Vmax/Km) for moxifloxacin glucuronidation. The intrinsic clearance for moxifloxacin was the highest when compared to other fluoroquinolones like grepafloxacin, sitafloxacin, and levofloxacin. nih.gov One study determined the initial intrinsic clearance of moxifloxacin to its acyl-glucuronide by UGT1A1 to be 0.17 μL/min/mg of microsomal protein. nih.gov
| Parameter | Value | Source |
|---|---|---|
| Apparent Km | 1.9 - 10.0 mM* | nih.gov |
| Intrinsic Clearance (Vmax/Km) Rank Order | Moxifloxacin > Grepafloxacin > Sitafloxacin >> Levofloxacin | nih.gov |
| Intrinsic Clearance by UGT1A1 | 0.17 µL/min/mg microsomal protein | nih.gov |
*Range reported for a group of fluoroquinolones including moxifloxacin.
To further characterize the enzymatic pathway, inhibition studies have been performed. The formation of Moxifloxacin Acyl-beta-D-glucuronide in human liver microsomes was found to be potently inhibited by bilirubin (B190676), a known substrate of the UGT1A1 enzyme. nih.gov The IC50 value, which represents the concentration of an inhibitor required to reduce the enzyme activity by 50%, was determined to be 4.9 µM for bilirubin's inhibition of moxifloxacin glucuronidation. nih.gov This strong inhibition by a UGT1A1-selective substrate further supports the significant role of this specific UGT isoform in moxifloxacin metabolism. nih.gov Information regarding the induction of UGT activity for this compound formation was not available in the reviewed literature.
Investigations with Recombinant Human UGT Enzymes
To pinpoint the specific enzymes responsible for a metabolic reaction, recombinant human UGT enzymes expressed in cell lines are utilized. bioivt.com This system allows for the study of individual enzyme isoforms in a controlled environment.
Studies using a panel of 12 different recombinant human UGT enzymes have confirmed that multiple isoforms can catalyze the glucuronidation of moxifloxacin. nih.gov The UGT enzymes UGT1A1, UGT1A3, UGT1A7, and UGT1A9 were all shown to be capable of forming this compound. nih.gov However, kinetic analysis revealed that UGT1A1 is the isoform that most efficiently catalyzes this reaction. nih.govresearchgate.net Further evidence for the primary role of UGT1A1 comes from correlation studies with human liver microsomes, where moxifloxacin glucuronidation activity showed a high correlation with β-estradiol 3-glucuronidation activity, a process selective for UGT1A1. nih.gov
| UGT Isoform | Activity Level | Source |
|---|---|---|
| UGT1A1 | Most efficient | nih.govresearchgate.net |
| UGT1A3 | Active | nih.gov |
| UGT1A7 | Active | nih.gov |
| UGT1A9 | Active | nih.gov |
Cell-Based System Studies
While research has extensively utilized human liver microsomes and recombinant enzymes, detailed in vitro studies focusing on the formation of this compound within cell-based systems, such as cultured hepatocytes, are limited in the reviewed scientific literature. However, one study involving in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) parameter determination noted that the formed Moxifloxacin-glucuronide metabolite was a substrate for the multidrug resistance-associated protein 2 (MRP2), an important transporter protein. nih.gov This finding suggests that after its formation within the cell, the transport and excretion of this compound are mediated, at least in part, by MRP2.
Use of Human Embryonic Kidney (HEK293) Cells Expressing Transporters
While comprehensive screening of this compound against a full panel of transporters expressed in Human Embryonic Kidney (HEK293) cells is not extensively documented in publicly available literature, crucial insights into its transport mechanisms have been gained. Research has definitively identified this metabolite as a substrate for the multidrug resistance-associated protein 2 (MRP2), an important efflux transporter.
In a key study, the role of MRP2 in the biliary excretion of moxifloxacin and its glucuronide metabolite was investigated. While this study did not use HEK293 cells, it provided strong evidence for the interaction. To confirm the role of this transporter, livers from both normal Wistar rats and Mrp2-deficient TR- rats were perfused with moxifloxacin. The results demonstrated a significant reduction in the cumulative biliary excretion of this compound in the Mrp2-deficient rats compared to the control group. This finding strongly indicates that MRP2 is a primary transporter responsible for the efflux of this metabolite from hepatocytes into the bile. nih.gov
This targeted approach, focusing on a known and significant transporter, has been instrumental in elucidating a critical pathway for the elimination of this compound.
Modeling of Metabolite Transport and Efflux
The understanding of this compound's transport and efflux has been further enhanced through the application of physiologically based pharmacokinetic (PBPK) modeling. These sophisticated models integrate various physiological and biochemical data, including in vitro transport data, to simulate the pharmacokinetic behavior of drugs and their metabolites in the body.
For moxifloxacin and its metabolites, PBPK models have been developed to predict their distribution and elimination. nih.govnih.gov A critical component of these models is the incorporation of the active transport of this compound. Specifically, the models include a parameter for the efflux of the glucuronide metabolite from the liver into the bile, a process mediated by MRP2. nih.gov
Below is an interactive data table summarizing the key parameters related to the transport of this compound used in PBPK models.
| Parameter | Description | Value | Source |
| Transporter | The primary efflux transporter for this compound. | MRP2 | nih.gov |
| Location | The primary site of transport. | Liver (Hepatocytes) | nih.gov |
| Direction | The direction of transport. | Biliary Excretion | nih.gov |
| Modeling Application | The type of model where this transport is a key component. | PBPK | nih.govnih.gov |
Mechanistic Investigations of Conjugate Stability and Deconjugation
The chemical stability and potential for deconjugation of acyl glucuronides are critical aspects of their pharmacology, as these processes can influence their biological activity and potential for toxicity.
Acyl glucuronides, including this compound, are known to be chemically labile. They can undergo spontaneous hydrolysis back to the parent drug, moxifloxacin, and glucuronic acid. This reaction is pH-dependent and can occur under physiological conditions. clinpgx.org Furthermore, acyl glucuronides can undergo intramolecular acyl migration, where the acyl group moves from the 1-β-hydroxyl position of the glucuronic acid moiety to other hydroxyl groups, forming various positional isomers. This process is also pH-dependent and can affect the subsequent reactivity and enzymatic hydrolysis of the conjugate. clinpgx.org
In addition to spontaneous chemical reactions, the deconjugation of acyl glucuronides can be catalyzed by enzymes. While β-glucuronidases are responsible for the hydrolysis of many glucuronide conjugates, recent research has highlighted the role of other enzymes in the deconjugation of acyl glucuronides. One such enzyme is acyl-peptide hydrolase (APH). Studies on other acyl glucuronides, such as that of valproic acid and mycophenolic acid, have demonstrated that APH can efficiently catalyze their hydrolysis back to the parent carboxylic acid. nih.gov Although direct evidence for the involvement of acyl-peptide hydrolase in the deconjugation of this compound is not yet available, the structural similarity of the acyl glucuronide moiety suggests that APH could potentially play a role in its metabolism. This represents an important area for future research to fully understand the metabolic fate of this compound.
An in-depth examination of this compound, a significant metabolite of the fluoroquinolone antibiotic moxifloxacin, necessitates a comparative analysis of its formation and disposition relative to other similar compounds and across different species. This article explores the metabolic pathways, particularly glucuronidation and sulfation, of various fluoroquinolones and discusses the inter-species variability in these processes.
Comparative Metabolite Research
The metabolism of fluoroquinolones is a critical determinant of their pharmacokinetic profiles. While some fluoroquinolones are eliminated largely unchanged, others undergo extensive biotransformation. Phase II conjugation reactions, such as glucuronidation and sulfation, are particularly important pathways for many drugs in this class, including moxifloxacin (B1663623).
Influence of Drug Drug Interactions on Moxifloxacin Acyl Beta D Glucuronide Dynamics
Impact of Co-administered Drugs on UGT1A1 Activity and Metabolite Formation
The formation of Moxifloxacin (B1663623) Acyl-beta-D-glucuronide is a metabolic process primarily catalyzed by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1). hiv-druginteractions.orgnih.gov This enzyme is responsible for conjugating moxifloxacin with glucuronic acid, a crucial step for its subsequent elimination. nih.gov Consequently, any drug that induces or inhibits UGT1A1 activity has the potential to alter the rate and extent of Moxifloxacin Acyl-beta-D-glucuronide formation. hiv-druginteractions.orgnih.gov
UGT1A1 inducers are substances that increase the expression and activity of the UGT1A1 enzyme. nih.gov Co-administration of a UGT1A1 inducer with moxifloxacin can accelerate the glucuronidation process, leading to a higher rate of this compound formation and potentially lower plasma concentrations of the parent drug, moxifloxacin. hiv-druginteractions.orgresearchgate.net
Efavirenz (B1671121), a non-nucleoside reverse transcriptase inhibitor, is a known inducer of UGT1A1. hiv-druginteractions.orgdrugbank.com Clinical observations have suggested that efavirenz can decrease the concentrations of drugs metabolized by UGT1A1. nih.gov Studies have shown that efavirenz-based antiretroviral therapy is associated with higher clearance and lower concentrations of moxifloxacin. researchgate.net This effect is attributed to the induction of UGT activity by efavirenz. researchgate.net In a clinical trial with healthy volunteers, efavirenz administration was found to decrease serum unconjugated bilirubin (B190676) levels by 42%, providing strong evidence of UGT1A1 induction. nih.gov This induction could potentially lead to a decrease in moxifloxacin levels when the two drugs are co-administered. hiv-druginteractions.org
Table 1: Effect of UGT1A1 Inducers on this compound Formation
| Inducing Agent | Mechanism of Action | Observed/Potential Effect on Metabolite Dynamics | Supporting Evidence |
|---|---|---|---|
| Efavirenz | Induces the activity of the UGT1A1 enzyme. hiv-druginteractions.orgdrugbank.com | Potentially increases the rate of moxifloxacin glucuronidation, leading to lower plasma concentrations of the parent drug and faster clearance. hiv-druginteractions.orgresearchgate.net | Decreased unconjugated bilirubin (a UGT1A1 substrate) by 42% in clinical studies, suggesting significant UGT1A1 induction. nih.gov |
Conversely, UGT1A1 inhibitors are compounds that block the activity of the UGT1A1 enzyme, thereby reducing the rate of glucuronidation. nih.gov The presence of a UGT1A1 inhibitor can decrease the formation of this compound, potentially leading to elevated plasma concentrations of the parent drug.
Bilirubin, an endogenous substance, is a known substrate and inhibitor of UGT1A1. nih.govresearchgate.net In vitro studies using human liver microsomes have demonstrated that bilirubin potently inhibits the glucuronidation of moxifloxacin. nih.gov These experiments determined the half-maximal inhibitory concentration (IC50) of bilirubin on moxifloxacin glucuronidation to be 4.9 µM, indicating a strong inhibitory effect. nih.gov This specific interaction underscores that elevated levels of bilirubin (hyperbilirubinemia) could competitively inhibit the formation of this compound. nih.gov
Table 2: Effect of UGT1A1 Inhibitors on this compound Formation
| Inhibiting Agent | Mechanism of Action | Observed/Potential Effect on Metabolite Dynamics | Supporting Evidence |
|---|---|---|---|
| Bilirubin | Competitively inhibits the UGT1A1 enzyme. nih.gov | Decreases the rate of moxifloxacin glucuronidation, potentially leading to higher plasma concentrations of the parent drug. | Potently inhibited moxifloxacin glucuronidation in human liver microsomes with an IC50 value of 4.9 µM. nih.gov |
Potential for Metabolite Transport Inhibition or Induction (e.g., MRP2)
Following its formation in the liver, this compound is actively transported out of hepatocytes for elimination, primarily into the bile. This process is mediated by specific transport proteins. The Multidrug Resistance-Associated Protein 2 (MRP2), also known as ABCC2, is a key efflux transporter located on the apical membrane of hepatocytes. solvobiotech.comnih.gov
Research Methodologies for Investigating Metabolite-Centric Drug-Drug Interactions
Investigating DDIs that specifically involve metabolites like this compound requires a range of specialized research methodologies. nih.gov These methods are designed to elucidate the impact of co-administered drugs on the enzymes and transporters responsible for metabolite formation and clearance. creative-bioarray.com
Key methodologies include:
In Vitro Assays: These are foundational studies conducted outside a living organism. They include enzyme inhibition and induction assays using human liver microsomes or recombinant UGT enzymes (e.g., UGT1A1) to determine a drug's potential to affect moxifloxacin glucuronidation. creative-bioarray.com Transporter protein assays using cells that express specific transporters like MRP2 are used to assess whether a drug can inhibit or induce the transport of the glucuronide metabolite. creative-bioarray.com
In Vivo Animal Studies: Animal models, such as studies in rats, are used to investigate DDI in a whole-organism setting. creative-bioarray.com For instance, studies in normal versus MRP2-deficient rats have been instrumental in confirming the role of this transporter in the elimination of this compound. nih.gov
Clinical DDI Studies: These studies are conducted in humans, often healthy volunteers, and represent the gold standard for confirming clinically relevant interactions. biopharmaservices.comnih.gov A common approach is the prospective, crossover study design, where participants receive a drug alone and then in combination with a potential interactor. nih.gov Pharmacokinetic parameters of both the parent drug and its metabolites are measured to quantify the extent of the interaction. biopharmaservices.com
Physiologically Based Pharmacokinetic (PBPK) Modeling: This computational modeling approach integrates data on physiology, drug characteristics, and enzyme/transporter information to simulate and predict DDIs. nih.govbiopharmaservices.com PBPK models can be used to predict the impact of UGT1A1 or MRP2 inhibitors/inducers on the pharmacokinetics of moxifloxacin and its glucuronide metabolite, helping to guide clinical study design. biopharmaservices.com
Future Research Trajectories for Moxifloxacin Acyl Beta D Glucuronide
Elucidation of Novel Enzymatic and Transport Mechanisms
The formation of Moxifloxacin (B1663623) Acyl-beta-D-glucuronide is a significant pathway in the metabolism of moxifloxacin. nih.govwikipedia.org In vitro studies using human liver microsomes and cDNA-expressed recombinant enzymes have identified Uridine (B1682114) diphosphate-glucuronosyltransferase 1A1 (UGT1A1) as the primary enzyme responsible for this conjugation reaction. nih.govresearchgate.net Furthermore, research indicates that the resulting glucuronide metabolite is a substrate for the multidrug resistance-associated protein 2 (MRP2) transporter. nih.govresearchgate.net One hypothesis suggests that Moxifloxacin Acyl-beta-D-glucuronide is actively transported into the bile via MRP2, where it may be hydrolyzed back to the parent compound by gut bacteria. researchgate.net
While UGT1A1 is recognized as the main catalyst, future research should aim to determine if other UGT isoforms (e.g., UGT1A3, UGT1A7, UGT1A9), which have been shown to glucuronidate other fluoroquinolones, play a minor or contributing role in the formation of this compound. researchgate.net Additionally, a comprehensive investigation into other potential efflux or uptake transporters beyond MRP2 is warranted to create a complete map of its disposition. Elucidating these pathways is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in moxifloxacin clearance.
| Protein | Type | Role in this compound Disposition |
| UGT1A1 | Enzyme (Phase II) | Catalyzes the formation of the acyl glucuronide from moxifloxacin. nih.govresearchgate.net |
| MRP2 | Transporter (Efflux) | Transports the formed acyl glucuronide, likely into the bile. nih.govresearchgate.net |
Advanced Computational Modeling and Simulation of Metabolite Disposition
Physiologically based pharmacokinetic (PBPK) modeling has become an invaluable tool for predicting drug disposition and optimizing dosing regimens. researchgate.net PBPK models integrate physicochemical properties with physiological data to simulate pharmacokinetic behavior, accounting for developmental or disease-state changes in organ function. researchgate.netnih.gov
PBPK models for moxifloxacin have been developed by combining literature data with in-house in vitro experiments. nih.gov These models incorporate parameters for metabolism, including the intrinsic clearance of moxifloxacin to its acyl glucuronide by UGT1A1. nih.gov Future research should focus on generating more granular in vitro data specifically for the acyl glucuronide metabolite. This includes precisely quantifying its formation kinetics across a diverse bank of human liver microsomes and recombinant enzymes to capture population variability. frontiersin.org Integrating these refined, metabolite-specific parameters will enhance the predictive power of PBPK models, allowing for more accurate simulations of its concentration-time profiles in various patient populations. complexgenerics.org
| PBPK Model Component | Required In Vitro Data for this compound | Goal of Integration |
| Metabolism Module | Intrinsic clearance (Vmax, Km) by UGT1A1 and other potential isoforms. nih.govfrontiersin.org | Accurately predict the rate and extent of metabolite formation. |
| Transport Module | Efflux kinetics (Vmax, Km) for MRP2 and other potential transporters. nih.govresearchgate.net | Simulate the active transport and distribution of the metabolite. |
| Distribution Module | Plasma protein binding, tissue partitioning. | Predict concentrations in plasma and relevant tissues. |
Exploration of Potential for Non-Enzymatic Degradation or Rearrangement of the Acyl Glucuronide
Acyl glucuronides are a class of metabolites known for potential chemical instability. They can undergo intramolecular acyl migration, a non-enzymatic rearrangement where the aglycone (the drug molecule) moves from the C-1 hydroxyl group of glucuronic acid to other hydroxyl groups (C-2, C-3, C-4), forming various positional isomers. nih.gov These rearranged isomers can be more reactive and have been implicated in the formation of covalent protein adducts. nih.gov
Currently, there is a lack of specific data on the chemical stability of this compound. Future research must investigate its potential to undergo non-enzymatic degradation or acyl migration under physiological conditions (pH 7.4). Determining the half-life of the 1-β-acyl glucuronide and identifying any resulting isomers is a critical research gap. Understanding this stability is essential for evaluating whether this metabolite could contribute to idiosyncratic drug reactions, a concern associated with reactive metabolites.
Development of High-Throughput Analytical Platforms for Comprehensive Metabolite Profiling
Assessing the stability and profile of acyl glucuronide metabolites can be challenging, often requiring complex liquid chromatography methods to separate the initial metabolite from its isomers. nih.gov To overcome this, novel high-throughput assays are being developed. One such method uses the rate of ¹⁸O incorporation from [¹⁸O]water to assess the stability of acyl glucuronides without the need for chromatographic separation of isomers or synthetic reference standards. nih.gov This approach allows for a more rapid assessment of acyl glucuronide liability in early drug discovery. nih.gov
Future research should focus on applying and refining such high-throughput platforms for the comprehensive profiling of this compound. These advanced analytical strategies would facilitate rapid screening for potential instability and the detection of any rearrangement products in biological matrices. This would provide a more complete picture of the metabolic fate of moxifloxacin and the behavior of its acyl glucuronide metabolite.
Q & A
Q. What methodological approaches are recommended for synthesizing and characterizing Moxifloxacin Acyl-beta-D-glucuronide?
Synthesis typically involves enzymatic glucuronidation using liver microsomes or recombinant UGT enzymes, followed by purification via liquid chromatography. Structural confirmation requires nuclear magnetic resonance (NMR) and mass spectrometry (MS) to verify the acyl migration pattern and β-D-glucuronide linkage. For stability, synthesis protocols must account for pH-dependent isomerization and hydrolysis .
Q. How should researchers handle stability issues of this compound during experiments?
Acyl glucuronides are prone to hydrolysis and intramolecular acyl migration under neutral/basic pH and elevated temperatures. To mitigate degradation:
- Store samples at -80°C in acidic buffers (pH ≤ 4).
- Avoid repeated freeze-thaw cycles.
- Use cold-chain logistics during transport. Stability assessments should include time-course HPLC or LC-MS analyses to monitor isomer formation .
Q. What validated analytical methods exist for quantifying this compound in biological matrices?
- Spectrofluorimetry : Fluorescent derivatization with Ce(IV) in acidic media enables detection at λex/λem = 275/475 nm, suitable for plasma and urine (recovery: 95–103%) .
- LC-MS/MS : Electrospray ionization (ESI) in negative mode with MRM transitions (e.g., m/z 500→324 for the glucuronide) ensures specificity. Internal standards like deuterated analogs improve accuracy .
Advanced Research Questions
Q. How do protein adducts of this compound contribute to toxicity, and what experimental models validate this?
Acyl glucuronides covalently bind to plasma/tissue proteins (e.g., albumin, hepatic enzymes) via nucleophilic substitution, forming immunogenic adducts. Experimental approaches include:
- Electrophoresis and Western blotting : Detect adducts in liver homogenates using anti-moxifloxacin antibodies.
- ELISA : Quantify anti-adduct antibodies in serum to assess immune responses. In vivo murine models (e.g., delta7 mice treated with 75 mg/kg moxifloxacin) show adduct accumulation correlates with hepatotoxicity and locomotor deficits .
Q. What experimental designs address contradictions between in vitro and in vivo toxicity data for acyl glucuronides?
Discrepancies arise due to differences in adduct clearance rates and immune response variability. To reconcile
- Use humanized liver mice to mimic human metabolism.
- Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro IC50 values to in vivo exposure.
- Conduct longitudinal studies with biomarkers (e.g., ALT, anti-adduct antibodies) to track toxicity progression .
Q. How can researchers optimize in vitro assays to study this compound interactions with cellular targets?
- Fluorescence-based assays : Use substrates like 4-methylumbelliferyl-beta-D-glucuronide to measure β-glucuronidase activity in lysosomes.
- Flow cytometry : Detect apoptosis (Annexin V/PI staining) in cell lines (e.g., MDA-MB-231) exposed to the glucuronide.
- Western blotting : Monitor Mcl-1 protein suppression, a key apoptosis regulator, to assess mechanism-specific effects .
Methodological Challenges and Solutions
Q. What statistical frameworks are appropriate for analyzing conflicting pharmacokinetic data across species?
- Mixed-effects models : Account for interspecies variability in glucuronidation rates (e.g., Geisser-Greenhouse correction for repeated measures).
- Kaplan-Meier survival analysis : Evaluate time-dependent toxicity endpoints (e.g., body weight deviation in murine models) .
Q. How can researchers ensure reproducibility in acyl glucuronide studies despite inherent instability?
- Standardize pre-analytical protocols (e.g., immediate acidification of plasma post-collection).
- Include quality controls (QCs) with deuterated glucuronides to validate assay precision.
- Publish raw chromatograms and isomer ratios to enhance transparency .
Data Interpretation and Contextualization
Q. What criteria should guide the selection of reference standards for this compound?
Q. How can researchers contextualize findings from small-scale clinical trials on moxifloxacin metabolites?
Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design rigor. For example, systemic reviews of MDR-TB trials highlight limitations like inadequate sample sizes and recommend meta-analyses to pool data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
